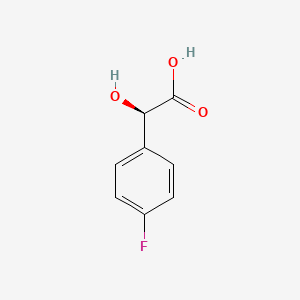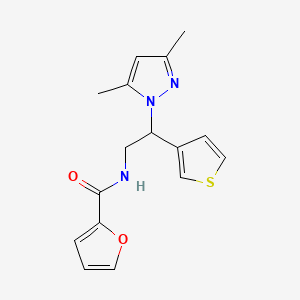
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide consists of a quinazolin ring attached to a benzamide group.Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide are not available, similar compounds have been involved in reactions with ethanol and amines .Aplicaciones Científicas De Investigación
Antiviral Properties
A study by Selvam et al. (2007) involved the synthesis of novel quinazolin-4(3H)-ones, including derivatives related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, demonstrating antiviral activities against a variety of viruses such as influenza A and severe acute respiratory syndrome corona virus. This indicates the potential of these compounds in antiviral research (Selvam et al., 2007).
Anticancer Activity
Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating significant anticancer activities (Nowak et al., 2015). Additionally, Shao et al. (2014) investigated the antiproliferative activities of benzamide compounds, including those related to 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, against various human cancer cell lines, suggesting their role as anticancer agents (Shao et al., 2014).
Antibacterial and Antifungal Activities
Mohamed et al. (2010) synthesized novel quinazolinone derivatives that showed potent antibacterial and antifungal activities. This research indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2010).
Water-Soluble Analogues for Antitumor Agents
Bavetsias et al. (2002) focused on creating water-soluble analogues of quinazolin-4-one-based antitumor agents, demonstrating the potential of these compounds in enhancing the solubility and efficacy of cancer drugs (Bavetsias et al., 2002).
Anticonvulsant Effects
Ossman and Barakat (1994) synthesized a series of 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives, demonstrating their significant anticonvulsant effects. This highlights their potential use in the treatment of seizure disorders (Ossman & Barakat, 1994).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 2-aminobenzamide with 2-cyano-3-(methylthio)acrylic acid followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-cyano-3-(methylthio)acrylic acid", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide and 2-cyano-3-(methylthio)acrylic acid in ethanol and add sodium acetate. Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash with ethanol and dry to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in sulfuric acid and heat at reflux for 4 hours to promote cyclization.", "Step 4: Cool the reaction mixture and add acetic anhydride. Heat at reflux for 2 hours to acetylate the amino group.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the acetylated product.", "Step 6: Dissolve the acetylated product in hydrogen peroxide and sulfuric acid. Heat at reflux for 2 hours to oxidize the sulfur to a sulfone.", "Step 7: Cool the reaction mixture and filter the precipitate. Wash with water and dry to obtain the final product, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide." ] } | |
Número CAS |
422273-90-3 |
Fórmula molecular |
C15H11N3O2S |
Peso molecular |
297.33 |
Nombre IUPAC |
4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2S/c16-13(19)9-5-7-10(8-6-9)18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-8H,(H2,16,19)(H,17,21) |
Clave InChI |
ZEFVKPZRCWZEAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)




![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)
![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)